molecular formula C21H16N4 B8353256 1-(Diphenylmethylene)-2-(quinoxalin-6-yl)hydrazine

1-(Diphenylmethylene)-2-(quinoxalin-6-yl)hydrazine

Cat. No. B8353256
M. Wt: 324.4 g/mol
InChI Key: BRUONUMBYLVAJN-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

In toluene (8 mL) was placed 1-(diphenylmethylene)hydrazine (1.00 g, 5.10 mmol), palladium acetate (10.4 mg, 0.0464 mmol) and 2-(diphenylphosphino)-1-(2-(diphenylphosphino)naphthalen-1-yl)naphthalene (44 mg, 0.0696 mmol) and the reaction was stirred at 100° C. under Ar for 5 min and then cooled to RT. To this dark purple solution was added 6-bromoquinoxaline (970 mg, 4.64 mmol), sodium t-butoxide (624 mg, 6.50 mmol) and toluene (2 mL). The reaction was placed under Ar and warmed to 100° C. for 5 hrs, cooled to RT and stirred overnight. The reaction was diluted with ether (50 mL) and water (30 mL) and filtered through a Celite pad. The pad was washed with ether (20 mL) and water (20 mL). The combined organic layers were washed with brine (50 mL), dried (Na2SO4), concentrated in vacuo and purified by chromatography (ethyl acetate/hexanes) to give 1-(diphenylmethylene)-2-(quinoxalin-6-yl)hydrazine (305 mg, 20% yield) as a bright yellow foam. 1H NMR (300 MHz, DMSO-d6) δ 7.35-7.41 (m, 5H), 7.51-7.53 (m, 2H), 7.58-7.65 (m, 3H), 7.75 (s, 1H), 7.89 (s, 2H), 8.61 (s, 1H), 8.74 (s, 1H), 9.60 (s, 1H); MS (ESI) m/z: 325.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step Two
Quantity
624 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
10.4 mg
Type
catalyst
Reaction Step Five
Quantity
44 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[N:23]=[CH:22][CH:21]=[N:20]2.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CCOCC.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]1([C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:8][NH:9][C:17]2[CH:18]=[C:19]3[C:24](=[CH:25][CH:26]=2)[N:23]=[CH:22][CH:21]=[N:20]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NN)C1=CC=CC=C1
Step Two
Name
Quantity
970 mg
Type
reactant
Smiles
BrC=1C=C2N=CC=NC2=CC1
Name
Quantity
624 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
44 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 100° C. under Ar for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 100° C. for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
The pad was washed with ether (20 mL) and water (20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=NNC=1C=C2N=CC=NC2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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